molecular formula C24H15NO B14218102 2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile CAS No. 823227-79-8

2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile

Cat. No.: B14218102
CAS No.: 823227-79-8
M. Wt: 333.4 g/mol
InChI Key: JJZUJZAIGHYXON-UHFFFAOYSA-N
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Description

2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile is an organic compound that features a complex structure with multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: Aromatic substitution reactions can occur, introducing different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of halogens, nitro groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler aromatic nitrile compound used as a solvent and precursor in organic synthesis.

    Phenylacetylene: An aromatic alkyne used in various coupling reactions.

    Hydroxymethylbenzene: An aromatic alcohol with applications in organic synthesis.

Uniqueness

2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile is unique due to its combination of functional groups and aromatic rings, which provide versatility in chemical reactions and potential applications. Its structure allows for multiple points of modification, making it a valuable compound in research and industrial applications.

Properties

CAS No.

823227-79-8

Molecular Formula

C24H15NO

Molecular Weight

333.4 g/mol

IUPAC Name

2-[2-[2-[2-[3-(hydroxymethyl)phenyl]ethynyl]phenyl]ethynyl]benzonitrile

InChI

InChI=1S/C24H15NO/c25-17-24-11-4-3-10-23(24)15-14-22-9-2-1-8-21(22)13-12-19-6-5-7-20(16-19)18-26/h1-11,16,26H,18H2

InChI Key

JJZUJZAIGHYXON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC=CC(=C2)CO)C#CC3=CC=CC=C3C#N

Origin of Product

United States

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